Geranylgeraniol-d5 (major)

Description

BenchChem offers high-quality Geranylgeraniol-d5 (major) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Geranylgeraniol-d5 (major) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

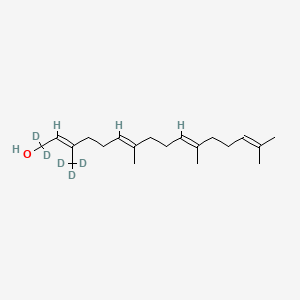

2D Structure

3D Structure

Properties

Molecular Formula |

C20H34O |

|---|---|

Molecular Weight |

295.5 g/mol |

IUPAC Name |

(2E,6E,10E)-1,1-dideuterio-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraen-1-ol |

InChI |

InChI=1S/C20H34O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15,21H,6-8,10,12,14,16H2,1-5H3/b18-11+,19-13+,20-15+/i5D3,16D2 |

InChI Key |

OJISWRZIEWCUBN-ATCUSSGHSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])/C(=C\C([2H])([2H])O)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Geranylgeraniol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and isotopic labeling of Geranylgeraniol-d5 (GGOH-d5). This deuterated analog of Geranylgeraniol is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry. This document details the synthetic pathway, experimental protocols, and relevant data.

Introduction to Geranylgeraniol and Isotopic Labeling

Geranylgeraniol (GGOH) is an acyclic diterpene alcohol that plays a crucial role as a precursor in the biosynthesis of a wide range of biologically important molecules, including carotenoids, steroids, and vitamins K and E.[1][2][3] Isotopic labeling, the technique of replacing an atom in a molecule with its isotope, is an indispensable tool in scientific research.[4] Deuterium (²H or D), a stable isotope of hydrogen, is frequently used for this purpose.[5] The introduction of deuterium into a molecule like Geranylgeraniol can aid in tracing its metabolic fate, elucidating reaction mechanisms, and improving the pharmacokinetic properties of drugs through the kinetic isotope effect.[5][6][7]

Synthetic Strategy for Geranylgeraniol-d5

The synthesis of Geranylgeraniol-d5 can be achieved through a multi-step process involving the coupling of deuterated and non-deuterated building blocks. A common strategy involves the use of a deuterated source like Lithium Aluminum Deuteride (LiAlD₄) to introduce deuterium atoms at specific positions.[8][9] The following sections outline a plausible synthetic route adapted from established methods for synthesizing deuterated terpenoids.[8]

Workflow for the Synthesis of Geranylgeraniol-d5

Caption: A generalized workflow for the synthesis of Geranylgeraniol-d5.

Detailed Experimental Protocols

The following protocols are adapted from literature procedures for the synthesis of deuterated geranylgeraniol analogs.[8]

3.1. Synthesis of Deuterated C5 Building Block

A key step is the creation of a deuterated isoprene unit. This can be achieved by the reduction of a suitable carboxylic acid with LiAlD₄.

-

Step 1: Oxidation of a known aldehyde to a carboxylic acid.

-

The starting aldehyde is oxidized to the corresponding carboxylic acid using a standard oxidizing agent like potassium permanganate (KMnO₄) or Jones reagent.

-

-

Step 2: Reduction of the carboxylic acid with LiAlD₄.

-

The carboxylic acid is dissolved in an anhydrous ether solvent (e.g., diethyl ether or THF) and cooled to 0 °C.

-

A solution of LiAlD₄ in the same solvent is added dropwise.

-

The reaction is stirred at room temperature until completion, then quenched carefully with water and a sodium hydroxide solution.

-

The resulting deuterated alcohol is extracted and purified.

-

-

Step 3: Oxidation of the deuterated alcohol to a deuterated aldehyde.

-

The deuterated alcohol is oxidized to the corresponding aldehyde using pyridinium chlorochromate (PCC) in dichloromethane.

-

3.2. Chain Elongation and Coupling Reactions

The deuterated C5 aldehyde is then used in a series of chain elongation reactions.

-

Step 4: Wittig Reaction.

-

The deuterated aldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form an α,β-unsaturated ester with high E-stereoselectivity.

-

-

Step 5: Reduction of the Ester.

-

The resulting ester is reduced to the corresponding allylic alcohol using a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

-

-

Step 6: Bromination.

-

The allylic alcohol is converted to an allylic bromide using a reagent such as phosphorus tribromide (PBr₃).

-

-

Step 7: Coupling with a Sulfone.

This sequence of reactions can be repeated to build up the full 20-carbon chain of Geranylgeraniol. The position of the deuterium labels in the final product will depend on the specific deuterated building blocks used. To achieve a d5 labeling pattern, a combination of deuterated starting materials would be necessary. For instance, using a deuterated C5 building block and a deuterated C10 or C15 coupling partner.

Geranylgeraniol Biosynthesis Pathway

Caption: The mevalonate pathway for the biosynthesis of Geranylgeraniol.

Quantitative Data

The following tables summarize typical quantitative data expected from the synthesis of deuterated Geranylgeraniol analogs. The exact values will vary depending on the specific reaction conditions and the scale of the synthesis.

Table 1: Reaction Yields for Key Synthetic Steps

| Step | Reaction | Typical Yield (%) |

| 1 | Oxidation to Carboxylic Acid | 85-95 |

| 2 | Reduction with LiAlD₄ | 75-90[8] |

| 3 | Oxidation to Aldehyde | 80-90 |

| 4 | Wittig Reaction | 70-85 |

| 5 | Ester Reduction | 70-90 |

| 6 | Bromination | 80-95 |

| 7 | Sulfone Coupling | 60-75 |

Table 2: Isotopic Purity and Incorporation

| Analytical Method | Parameter | Typical Value |

| Mass Spectrometry | Deuterium Incorporation | >98% |

| ¹H NMR Spectroscopy | Isotopic Purity | >98% |

| ¹³C NMR Spectroscopy | Positional Integrity | Confirmed |

Characterization Techniques

The successful synthesis and isotopic labeling of Geranylgeraniol-d5 must be confirmed using a variety of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the overall structure of the molecule and the specific positions of the deuterium labels. The disappearance of signals in the ¹H NMR spectrum and the changes in the ¹³C NMR spectrum (due to C-D coupling) provide direct evidence of deuteration.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the final product, confirming the incorporation of the desired number of deuterium atoms. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to purify the final product and to assess its chemical purity.

Conclusion

The synthesis of Geranylgeraniol-d5 is a challenging but achievable goal for researchers in the fields of chemistry and drug development. By employing a strategic combination of deuterated building blocks and well-established synthetic methodologies, it is possible to produce this valuable isotopically labeled compound with high purity and isotopic incorporation. The detailed protocols and data presented in this guide provide a solid foundation for the successful synthesis and application of Geranylgeraniol-d5 in a variety of scientific endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. CN1490292A - The synthetic method of geranyl geraniol - Google Patents [patents.google.com]

- 3. CN1218918C - The synthetic method of geranyl geraniol - Google Patents [patents.google.com]

- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 5. musechem.com [musechem.com]

- 6. Easy-to-Implement Hydrogen Isotope Exchange for the Labeling of N-Heterocycles, Alkylkamines, Benzylic Scaffolds, and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

The Central Role of Geranylgeraniol in the Mevalonate Pathway: A Technical Guide for Researchers

October 26, 2025

Abstract

Geranylgeraniol (GGOH), a C20 isoprenoid alcohol, is a pivotal intermediate in the mevalonate pathway, a fundamental metabolic cascade essential for the synthesis of cholesterol and a plethora of non-sterol isoprenoids. This technical guide provides an in-depth exploration of the biological significance of GGOH, tailored for researchers, scientists, and professionals in drug development. It elucidates the biosynthesis of GGOH, its conversion to the biologically active geranylgeranyl pyrophosphate (GGPP), and its critical role in the post-translational modification of proteins, particularly small GTPases of the Rho and Rab families. Furthermore, this guide delves into the multifaceted functions of GGOH in cellular processes, including the induction of apoptosis in cancer cells and its emerging therapeutic applications in mitigating the side effects of common pharmaceuticals like statins and bisphosphonates. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research in this dynamic field.

Introduction: Geranylgeraniol in the Landscape of the Mevalonate Pathway

The mevalonate pathway is a highly conserved metabolic route in eukaryotes, responsible for the production of two crucial five-carbon building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP)[1]. These isoprenoid units are sequentially condensed to form longer chain isoprenoids, including farnesyl pyrophosphate (FPP; C15) and geranylgeranyl pyrophosphate (GGPP; C20)[1]. Geranylgeraniol (GGOH) emerges as a key intermediate, primarily serving as the precursor to GGPP[1].

The biological importance of GGOH is intrinsically linked to the functions of GGPP. GGPP is the substrate for geranylgeranylation, a post-translational modification where the 20-carbon geranylgeranyl moiety is covalently attached to cysteine residues of target proteins[2]. This lipid modification is crucial for the proper subcellular localization and function of a wide array of proteins, most notably the Rho, Rac, and Rab families of small GTPases, which are master regulators of the cytoskeleton, cell proliferation, and intracellular vesicle trafficking[2][3].

Beyond its role in protein prenylation, the GGOH-derived GGPP is a precursor for the biosynthesis of other vital molecules, including coenzyme Q10 (ubiquinone) and the menaquinone-4 (MK-4) form of Vitamin K2[4]. Given its central position in these fundamental cellular processes, dysregulation of GGOH metabolism has been implicated in various pathological conditions, including cancer and neurodegenerative diseases[5][6]. Conversely, the targeted modulation of GGOH levels holds significant therapeutic promise[4].

Biosynthesis of Geranylgeraniol and Geranylgeranyl Pyrophosphate

Geranylgeraniol is synthesized from FPP through the action of geranylgeranyl pyrophosphate synthase (GGPPS)[2][7]. GGPPS catalyzes the condensation of one molecule of IPP with FPP to yield GGPP[2][7]. Subsequently, GGPP can be dephosphorylated to form GGOH.

Quantitative Data: Enzyme Kinetics and Cellular Concentrations

The efficiency of GGPP synthesis and the intracellular availability of GGOH and GGPP are critical for maintaining cellular homeostasis. The following tables summarize key quantitative data related to GGPPS activity and the cellular concentrations of these isoprenoids.

| Enzyme | Substrate | Km Value | Species/System | Reference |

| Geranylgeranyl Pyrophosphate Synthase (GGPPS) | Farnesyl Pyrophosphate (FPP) | ~20 µM | Human (recombinant) | [8] |

| Geranylgeranyl Pyrophosphate Synthase (GGPPS) | Isopentenyl Pyrophosphate (IPP) | ~0.2 - 20 µM (varied) | Human (recombinant) | [8] |

| Farnesyl Pyrophosphate Synthase (FPPS) | Geranyl Pyrophosphate (GPP) | - | S. cerevisiae | [9] |

| Farnesyl Pyrophosphate Synthase (FPPS) | Isopentenyl Pyrophosphate (IPP) | - | S. cerevisiae | [9] |

Table 1: Michaelis-Menten Constants (Km) of Key Enzymes in Isoprenoid Synthesis.

| Isoprenoid | Cell Line / Tissue | Concentration | Reference |

| Geranylgeranyl Pyrophosphate (GGPP) | NIH3T3 cells | 0.145 ± 0.008 pmol/106 cells | [10][11] |

| Farnesyl Pyrophosphate (FPP) | NIH3T3 cells | 0.125 ± 0.010 pmol/106 cells | [10][11] |

| Geranylgeranyl Pyrophosphate (GGPP) | Human pancreatic cancer cell lines | 1.96 - 9.96 nmol/106 cells | [12] |

Table 2: Intracellular Concentrations of Farnesyl and Geranylgeranyl Pyrophosphate.

Biological Role of Geranylgeraniol in Protein Prenylation

The primary biological function of the GGOH-derived GGPP is to serve as a lipid donor for the geranylgeranylation of proteins. This process is catalyzed by two main enzymes: geranylgeranyltransferase I (GGTase-I) and Rab geranylgeranyltransferase (GGTase-II).

-

GGTase-I modifies proteins with a C-terminal CaaX box, where 'a' is an aliphatic amino acid and 'X' is typically leucine or phenylalanine. Key substrates include the gamma subunits of heterotrimeric G proteins and members of the Rho family of GTPases (e.g., RhoA, Rac1, Cdc42).

-

GGTase-II (or RabGGTase) specifically modifies Rab GTPases, which have C-terminal motifs like -XXCC, -XCXC, or -CCXX.

The attachment of the hydrophobic geranylgeranyl group facilitates the anchoring of these proteins to cellular membranes, a prerequisite for their interaction with downstream effectors and their participation in signaling cascades.

References

- 1. Geranylgeranyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 2. Geranylgeranyl diphosphate synthase: Role in human health, disease and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rho GTPase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potential role of geranylgeraniol in managing statin-associated muscle symptoms: a COVID-19 related perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Geranylgeraniol suppresses the viability of human DU145 prostate carcinoma cells and the level of HMG CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Geranylgeraniol and Neurological Impairment: Involvement of Apoptosis and Mitochondrial Morphology [mdpi.com]

- 7. Geranylgeranyl pyrophosphate synthase - Proteopedia, life in 3D [proteopedia.org]

- 8. geranylgeranyl diphosphate synthase | Lanosterol biosynthesis pathway | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. frontierspartnerships.org [frontierspartnerships.org]

- 10. Simultaneous determination of farnesyl and geranylgeranyl pyrophosphate levels in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Geranylgeraniol-d5 as a Tracer in Metabolic Flux Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic flux analysis (MFA) is a powerful methodology for elucidating the intricate network of metabolic pathways within biological systems. The use of stable isotope tracers is central to these investigations, allowing for the precise tracking of atoms through metabolic reactions. This technical guide focuses on the application of Geranylgeraniol-d5 (GGOH-d5), a deuterated isoprenoid, as a tracer for dissecting the flux through the mevalonate pathway and related downstream processes. Geranylgeraniol is a key intermediate in the biosynthesis of a wide array of vital molecules, including cholesterol, steroid hormones, and coenzyme Q10, and is crucial for the post-translational modification of proteins via prenylation.[1] Perturbations in the mevalonate pathway are implicated in numerous diseases, making the ability to quantify its flux of significant interest in drug development and biomedical research. This document provides a comprehensive overview of the theoretical background, detailed experimental protocols, data analysis strategies, and visualization of metabolic pathways and workflows relevant to the use of GGOH-d5 in MFA.

Introduction to Metabolic Flux Analysis with Stable Isotopes

Metabolic flux analysis is a quantitative discipline that measures the rates (fluxes) of metabolic reactions within a cell or organism.[2][3][4] Unlike metabolomics, which provides a static snapshot of metabolite concentrations, MFA offers a dynamic view of metabolic activity.[4] The core principle of isotope-assisted MFA involves introducing a substrate labeled with a stable isotope (e.g., ¹³C, ¹⁵N, or ²H) into a biological system.[2][3] As the labeled substrate is metabolized, the isotope is incorporated into downstream metabolites. By measuring the isotopic enrichment in these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the relative and absolute fluxes through various metabolic pathways.[4][5]

Deuterium (²H), a stable isotope of hydrogen, is a valuable tracer in metabolic studies.[6][7] The use of deuterated compounds, such as GGOH-d5, offers several advantages. The low natural abundance of deuterium results in a high signal-to-noise ratio, and its incorporation can be readily detected by mass spectrometry. Furthermore, deuterium labeling can provide unique insights into specific enzymatic reactions and metabolic transformations.

The Mevalonate Pathway and the Role of Geranylgeraniol

The mevalonate pathway is a fundamental metabolic route responsible for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks for all isoprenoids.[1] The pathway commences with acetyl-CoA and proceeds through a series of enzymatic steps to produce these key precursors. IPP and DMAPP are subsequently utilized in the synthesis of a vast array of essential molecules, including:

-

Cholesterol and Steroids: Crucial for membrane structure and signaling.

-

Ubiquinone (Coenzyme Q10): A vital component of the electron transport chain.

-

Dolichols: Involved in N-linked glycosylation of proteins.

-

Heme A: A prosthetic group in cytochrome c oxidase.

-

Isoprenylated Proteins: Proteins modified with farnesyl or geranylgeranyl groups, a process critical for their proper localization and function.

Geranylgeranyl pyrophosphate (GGPP), derived from the condensation of farnesyl pyrophosphate (FPP) and IPP, is a key 20-carbon intermediate in this pathway.[8] GGPP serves as the precursor for the synthesis of geranylgeranylated proteins and other diterpenoids. Geranylgeraniol (GGOH) is the alcohol form of this isoprenoid and can be metabolically converted back to GGPP. Exogenously supplied GGOH can be taken up by cells and enter the metabolic pool, making its deuterated form, GGOH-d5, an excellent tracer for studying the flux through the latter stages of the mevalonate pathway and into protein prenylation.[9]

Mevalonate Pathway Diagram

Caption: The Mevalonate Pathway and the entry point of the Geranylgeraniol-d5 tracer.

Experimental Protocols

The following protocols are synthesized from established methods for metabolic labeling with deuterated lipids and isoprenoids and should be adapted and optimized for the specific cell line and experimental conditions.[6][7][10]

Cell Culture and Labeling with Geranylgeraniol-d5

-

Cell Seeding: Plate cells of interest (e.g., cancer cell lines, primary cells) in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

-

Preparation of Labeling Medium: Prepare the cell culture medium containing Geranylgeraniol-d5. The final concentration of GGOH-d5 will need to be optimized but a starting point of 10-50 µM is recommended. A stock solution of GGOH-d5 in a suitable solvent (e.g., ethanol or DMSO) should be prepared and diluted into the medium. A vehicle control (medium with the solvent but without GGOH-d5) should also be prepared.

-

Labeling: Remove the existing medium from the cells, wash once with phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.

-

Incubation: Incubate the cells for a time course (e.g., 0, 6, 12, 24, 48 hours) to monitor the incorporation of the tracer over time. The optimal incubation time will depend on the metabolic rate of the cells.

-

Cell Harvesting: After the desired incubation period, place the culture plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.

-

Cell Lysis and Protein Precipitation: Add ice-cold methanol to the cells and scrape them from the plate. Transfer the cell suspension to a microcentrifuge tube. Add an equal volume of ice-cold chloroform and water to induce phase separation. Vortex vigorously and centrifuge at high speed to pellet the protein and separate the aqueous and organic phases.

Extraction of Lipids and Prenylated Proteins

-

Lipid Extraction: The lower organic phase from the protein precipitation step contains the lipids, including unincorporated GGOH-d5 and its lipid metabolites. Carefully collect this phase into a new tube.

-

Protein Pellet: The protein pellet contains the geranylgeranylated proteins. This pellet can be washed with methanol to remove any remaining lipids.

-

Hydrolysis of Prenylated Proteins (Optional): To release the geranylgeranyl-cysteine moiety, the protein pellet can be subjected to enzymatic digestion (e.g., with pronase) or chemical hydrolysis.

-

Sample Preparation for MS Analysis: The lipid extract and the hydrolyzed protein fraction should be dried down under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis (e.g., methanol or acetonitrile).

LC-MS/MS Analysis

-

Chromatographic Separation: Utilize a reverse-phase liquid chromatography column (e.g., C18) to separate GGOH-d5 and its metabolites. A gradient elution with solvents such as water with formic acid and acetonitrile with formic acid is typically used.

-

Mass Spectrometry: A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution Orbitrap instrument) is used for detection and quantification.

-

MRM/SRM Method Development: For quantitative analysis, a Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) method should be developed. This involves selecting specific precursor-product ion transitions for both the deuterated and non-deuterated forms of geranylgeraniol and its downstream products.

-

Geranylgeraniol (GGOH): The precursor ion will be the protonated molecule [M+H]⁺. Fragmentation will likely involve the loss of water and characteristic cleavages of the isoprenoid chain.

-

Geranylgeraniol-d5 (GGOH-d5): The precursor ion will be [M+5+H]⁺. The fragmentation pattern will be similar to the unlabeled form but with a +5 Da shift in the fragment ions containing the deuterium labels.

-

Data Presentation and Analysis

The quantitative data obtained from the LC-MS/MS analysis can be summarized in tables to facilitate comparison across different experimental conditions.

Table 1: Isotopic Enrichment of Geranylgeraniol

| Time (hours) | Unlabeled GGOH (Peak Area) | GGOH-d5 (Peak Area) | % Enrichment |

| 0 | 1.2 x 10⁶ | 0 | 0.0% |

| 6 | 1.1 x 10⁶ | 2.5 x 10⁵ | 18.5% |

| 12 | 9.8 x 10⁵ | 5.1 x 10⁵ | 34.2% |

| 24 | 7.5 x 10⁵ | 8.9 x 10⁵ | 54.3% |

| 48 | 5.2 x 10⁵ | 1.2 x 10⁶ | 69.8% |

% Enrichment = (GGOH-d5 Area) / (Unlabeled GGOH Area + GGOH-d5 Area) * 100

Table 2: Incorporation of GGOH-d5 into a Specific Geranylgeranylated Protein (e.g., Rap1a)

| Treatment | Unlabeled Rap1a-GG (Relative Abundance) | Rap1a-GG-d5 (Relative Abundance) | Fold Increase in Labeled Protein |

| Control | 1.00 | 0.00 | - |

| GGOH-d5 (24h) | 0.65 | 0.35 | 0.54 |

| GGOH-d5 (48h) | 0.40 | 0.60 | 1.50 |

Relative abundance is determined by comparing the peak areas of the tryptic peptides corresponding to the C-terminus of Rap1a with and without the d5-geranylgeranyl modification.

Data Analysis Workflow

Caption: A generalized workflow for analyzing metabolic flux data from stable isotope tracing experiments.

Applications in Drug Development

The use of Geranylgeraniol-d5 as a tracer in MFA has significant potential in the field of drug development.

-

Target Validation: By quantifying the flux through the mevalonate pathway, researchers can validate the efficacy of drugs designed to inhibit key enzymes such as HMG-CoA reductase (statins) or farnesyl and geranylgeranyl transferases.

-

Pharmacodynamics: MFA can provide a dynamic readout of a drug's effect on its target pathway over time and at different concentrations.

-

Off-Target Effects: Isotope tracing can reveal unexpected alterations in metabolic pathways that are not the primary target of a drug, providing crucial information about potential side effects.

-

Disease Modeling: In diseases characterized by altered isoprenoid metabolism, such as certain cancers and genetic disorders, GGOH-d5 can be used to probe the underlying metabolic dysregulation.[11]

Conclusion

Geranylgeraniol-d5 represents a valuable tool for researchers seeking to interrogate the complexities of the mevalonate pathway and protein prenylation. While the direct application of GGOH-d5 in published MFA studies is not yet widespread, the methodologies and principles outlined in this technical guide provide a solid foundation for its use. By combining stable isotope tracing with advanced analytical techniques and computational modeling, the use of GGOH-d5 can provide unprecedented insights into cellular metabolism, with significant implications for basic research and the development of novel therapeutics.

References

- 1. Making sure you're not a bot! [open.uni-marburg.de]

- 2. drziweidai.com [drziweidai.com]

- 3. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols | Springer Nature Experiments [experiments.springernature.com]

- 8. proteopedia.org [proteopedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Increased flux through the mevalonate pathway mediates fibrotic repair without injury - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Deuterated Isoprenoids in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isoprenoids and the Role of Deuteration

Isoprenoids, also known as terpenoids, represent one of the largest and most diverse families of natural products, with over 55,000 known compounds.[1] They are essential for a wide range of biological functions in all domains of life.[1][2] In animals, they are precursors to steroid hormones and cholesterol, while in plants, they function in photosynthesis (chlorophylls, carotenoids), defense (phytoalexins), and signaling.[2] All isoprenoids are derived from the polymerization of two five-carbon building blocks: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[3][4]

The biosynthesis of these fundamental precursors occurs through two distinct pathways: the mevalonate (MVA) pathway, prevalent in eukaryotes and archaea, and the non-mevalonate or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, found in most bacteria, green algae, and plant plastids.[3][5] These pathways provide the foundational molecules for creating larger isoprenoid structures like geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20), which are then modified to produce the vast array of functional isoprenoids.[1][3]

Deuteration , the strategic replacement of hydrogen (¹H) with its stable, heavy isotope deuterium (²H or D), has emerged as a powerful tool in chemical and biological research.[6][7] This seemingly minor modification—the addition of a neutron—can have profound effects due to the Kinetic Isotope Effect (KIE) .[8][9] The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond.[9][10] Consequently, reactions that involve breaking this bond in the rate-determining step proceed more slowly.[10] This principle is leveraged in three primary areas of research concerning isoprenoids:

-

Mechanistic Elucidation: Studying the KIE helps researchers understand enzymatic reaction mechanisms, identify rate-limiting steps, and characterize transition state structures.[11][12]

-

Metabolic Tracing: Deuterated isoprenoid precursors serve as stable isotope tracers to map metabolic pathways, quantify fluxes, and follow the fate of molecules in complex biological systems without the need for radioactive labels.[2][5][13]

-

Drug Development: Incorporating deuterium into drug molecules at sites susceptible to metabolic oxidation can slow down their breakdown, enhancing metabolic stability, improving pharmacokinetic profiles, and potentially reducing dosing frequency and adverse effects.[6][14]

This guide provides an in-depth review of the literature on deuterated isoprenoids, focusing on their synthesis, application in research, and role in pharmaceutical development.

Isoprenoid Biosynthesis Pathways

Understanding the synthesis of isoprenoids is crucial for designing effective isotopic labeling strategies. The two primary pathways, MVA and MEP, offer distinct entry points for introducing deuterated precursors.

dot

Caption: Overview of MVA and MEP pathways for isoprenoid precursor biosynthesis.

Synthesis and Experimental Protocols

The synthesis of deuterated isoprenoids is foundational to their use in research. Methodologies range from chemical synthesis to biological production in engineered organisms.

Chemical Synthesis Protocols

Chemical synthesis provides precise control over the location of deuterium labels. A common strategy involves activating an alcohol precursor to a better leaving group (e.g., tosylate or halide), followed by nucleophilic attack with pyrophosphate.[4]

Example Protocol: Synthesis of Deuterated Hemiterpene Diphosphates [4]

-

Precursor Selection: Start with a commercially available or synthesized deuterated alcohol analog of isopentenol or dimethylallyl alcohol. The position of the deuterium label(s) is determined at this stage.

-

Activation: Convert the alcohol to a tosylate or mesylate by reacting it with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. This creates a good leaving group for the subsequent step.

-

Halogenation (Alternative to Activation): Alternatively, convert the alcohol to an alkyl halide using reagents like phosphorus tribromide (PBr₃).

-

Pyrophosphate Displacement: The activated precursor (tosylate, mesylate, or halide) is reacted with a pyrophosphate salt, such as tris(tetra-n-butylammonium) hydrogen pyrophosphate, in an aprotic solvent like acetonitrile. This Sₙ2 reaction displaces the leaving group to form the deuterated diphosphate ester.

-

Purification: The crude product is purified extensively, typically using anion-exchange chromatography followed by reverse-phase HPLC to isolate the desired deuterated isoprenoid diphosphate.

Biosynthetic Protocols

Feeding deuterated precursors to microorganisms engineered for isoprenoid production is an effective method for generating complex labeled molecules.

Example Protocol: Tracing the MEP Pathway in E. coli [5]

-

Strain Selection: Utilize an E. coli strain with a knockout in a key pathway enzyme, such as dxs (1-deoxy-D-xylulose-5-phosphate synthase). This forces the bacterium to rely on an exogenous source for isoprenoid synthesis.

-

Culture Medium Preparation: Prepare a minimal culture medium and supplement it with a deuterated precursor, such as [1,1-²H₂]ME (2-C-methyl-D-erythritol).

-

Cell Culture: Grow the engineered E. coli strain in the prepared medium, allowing it to incorporate the deuterated precursor into its downstream isoprenoids (e.g., menaquinone, ubiquinone).

-

Metabolite Extraction: After a suitable growth period, harvest the cells. Extract the lipids and other isoprenoid-containing fractions using a solvent system like chloroform/methanol.

-

Analysis: Analyze the extracted metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the location and extent of deuterium incorporation, providing insights into the metabolic fate of the precursor's hydrogen atoms.[2][5]

Applications in Mechanistic Studies: The Kinetic Isotope Effect (KIE)

The KIE is the ratio of the reaction rate using a light isotope (kₗ) to that of a heavy isotope (kₕ), typically expressed as kₗ/kₕ.[8] For C-H vs. C-D bonds, a primary KIE (where the bond is broken in the rate-determining step) is typically in the range of 6-10, indicating a significantly slower reaction for the deuterated compound.[8] Secondary KIEs, where the labeled bond is not broken, are much smaller but can still provide valuable information about changes in hybridization or steric environment at the transition state.[8][10]

dot

References

- 1. Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoprenoids: Metabolism, Functions, and Applications - Creative Proteomics Blog [creative-proteomics.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. Synthetic Biology, Combinatorial Biosynthesis, and Chemo-Enzymatic Synthesis of Isoprenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deuterium-labelled isotopomers of 2-C-methyl-D-erythritol as tools for the elucidation of the 2-C-methyl-D-erythritol 4-phosphate pathway for isoprenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. synmr.in [synmr.in]

- 8. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. Primary Deuterium Kinetic Isotope Effects from Product Yields: Rational, Implementation and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Landscape of Isotopic Standards: A Technical Guide to Geranylgeraniol-d5

For Researchers, Scientists, and Drug Development Professionals

In the precise and demanding world of biomedical research and pharmaceutical development, the accuracy of quantitative analysis is paramount. Stable isotope-labeled internal standards are the gold standard for mass spectrometry-based quantification, correcting for variations in sample preparation and instrument response. This technical guide provides an in-depth overview of the commercial availability and purity of Geranylgeraniol-d5, a crucial tool for researchers studying the mevalonate pathway, protein prenylation, and related metabolic processes.

Commercial Availability of Geranylgeraniol-d5

Geranylgeraniol-d5 (CAS No. 174873-05-3) is a deuterated form of Geranylgeraniol, an important isoprenoid intermediate. It is commercially available from a number of specialized chemical suppliers that produce stable isotope-labeled compounds for research purposes.

Key suppliers for Geranylgeraniol-d5 and other deuterated isoprenoids include:

-

MedChemExpress

-

LGC Standards

-

CymitQuimica

-

Toronto Research Chemicals (TRC)

These suppliers typically offer the standard in various quantities, ranging from milligrams to larger custom-synthesized batches, to accommodate the needs of different research applications. When procuring Geranylgeraniol-d5, it is essential to request a Certificate of Analysis (CoA) to obtain precise data on its purity and isotopic enrichment.

Purity and Quality of Geranylgeraniol-d5 Standards

The utility of a stable isotope-labeled internal standard is directly dependent on its chemical and isotopic purity. While a specific Certificate of Analysis for a given lot of Geranylgeraniol-d5 must be obtained from the supplier at the time of purchase, the following table summarizes the expected purity specifications based on typical industry standards for high-quality deuterated lipid compounds.[1][2]

| Parameter | Typical Specification | Analytical Method(s) | Importance in Quantitative Analysis |

| Chemical Purity | ≥98% | HPLC, GC-MS, NMR | Ensures that the analytical signal is not confounded by the presence of impurities that could interfere with the measurement of the analyte or the internal standard. |

| Isotopic Purity | ≥98% | Mass Spectrometry (MS) | Defines the percentage of the labeled compound that contains the desired number of deuterium atoms, which is critical for accurate quantification. |

| Isotopic Enrichment | Varies by lot | Mass Spectrometry (MS) | Specifies the abundance of the deuterated isotope at each labeled position, ensuring a distinct mass shift from the unlabeled analyte. |

| Identity | Confirmed | ¹H-NMR, ¹³C-NMR, MS | Verifies the chemical structure of the compound. |

Note: The values presented in this table are representative. Researchers must consult the Certificate of Analysis provided by the supplier for the specific lot of Geranylgeraniol-d5 being used.

Experimental Protocol: Quantification of Geranylgeraniol in Biological Matrices using Geranylgeraniol-d5 as an Internal Standard

The following is a representative LC-MS/MS protocol for the quantification of Geranylgeraniol in a biological matrix (e.g., plasma, cell lysates) using Geranylgeraniol-d5 as an internal standard. This protocol is a general guideline and may require optimization based on the specific matrix, instrumentation, and desired sensitivity.

1. Materials and Reagents

-

Geranylgeraniol (unlabeled standard)

-

Geranylgeraniol-d5 (internal standard)

-

HPLC-grade solvents (e.g., methanol, acetonitrile, isopropanol, water)

-

Formic acid or ammonium acetate (for mobile phase modification)

-

Biological matrix (e.g., plasma, cell lysate)

-

Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)

-

Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) materials (if further cleanup is required)

2. Standard Solution Preparation

-

Prepare a stock solution of unlabeled Geranylgeraniol in a suitable organic solvent (e.g., ethanol or methanol) at a concentration of 1 mg/mL.

-

Prepare a stock solution of Geranylgeraniol-d5 in the same solvent at a concentration of 1 mg/mL.

-

From these stock solutions, prepare a series of working standard solutions for the calibration curve by serial dilution.

-

Prepare a working internal standard solution of Geranylgeraniol-d5 at a fixed concentration.

3. Sample Preparation

-

Thaw biological samples on ice.

-

To a 100 µL aliquot of the biological sample, add a fixed amount of the Geranylgeraniol-d5 internal standard working solution. The amount should be chosen to yield a robust signal in the LC-MS/MS analysis.

-

For protein precipitation, add 3 volumes of ice-cold acetonitrile or methanol containing the internal standard. Vortex vigorously for 1 minute.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube.

-

The supernatant can be directly injected into the LC-MS/MS system or subjected to further cleanup (e.g., SPE or LLE) if matrix effects are significant.

-

Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for injection.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically suitable for the separation of isoprenoids.

-

Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 5 mM ammonium acetate.

-

Gradient: A gradient elution from a lower to a higher percentage of Mobile Phase B is used to separate Geranylgeraniol from other matrix components.

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used for the analysis of Geranylgeraniol.

-

Scan Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions:

-

Geranylgeraniol (unlabeled): The precursor ion will be the [M+H]⁺ or [M+NH₄]⁺ adduct. The product ions will be specific fragments generated by collision-induced dissociation (CID). These transitions need to be optimized by infusing the standard compound.

-

Geranylgeraniol-d5 (labeled): The precursor ion will be 5 mass units higher than the unlabeled compound. The product ions may or may not have the same mass shift depending on the location of the deuterium labels. These transitions also require optimization.

-

-

5. Data Analysis and Quantification

-

A calibration curve is constructed by plotting the ratio of the peak area of the unlabeled Geranylgeraniol to the peak area of the Geranylgeraniol-d5 internal standard against the concentration of the unlabeled Geranylgeraniol standards.

-

The concentration of Geranylgeraniol in the unknown biological samples is then determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.

Visualizing the Workflow and Signaling Context

To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the procurement and quality assessment of Geranylgeraniol-d5, its role in the mevalonate pathway, and the experimental workflow for its use in quantitative analysis.

References

Spontaneous Fragmentation of Geranylgeraniol-d5 in Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spontaneous fragmentation of Geranylgeraniol-d5 observed in mass spectrometry. Geranylgeraniol, a key intermediate in the biosynthesis of various terpenes and vitamins, is frequently studied in metabolic research and drug development. The use of deuterated standards like Geranylgeraniol-d5 is crucial for accurate quantification and for elucidating biosynthetic pathways. Understanding its fragmentation behavior is paramount for reliable data interpretation.

Introduction to Geranylgeraniol and Its Fragmentation

Geranylgeraniol (GGOH) is a C20 isoprenoid alcohol with the chemical formula C20H34O.[1] In mass spectrometry, particularly under electron ionization (EI) or in-source collision-induced dissociation (CID), GGOH and other terpene alcohols are known to undergo characteristic fragmentation reactions.[2] The primary fragmentation pathways for alcohols typically involve dehydration (the loss of a water molecule) and alpha-cleavage (the breaking of the bond adjacent to the oxygen-bearing carbon).[3][4]

The molecular weight of unlabeled Geranylgeraniol is approximately 290.48 g/mol . The deuterated form, Geranylgeraniol-d5, incorporates five deuterium atoms, leading to an increase in its molecular weight. The exact position of the deuterium labels is critical for predicting the mass shifts of the resulting fragment ions.[5][6][7] This guide will focus on a commercially available Geranylgeraniol-d5 standard where the deuterium atoms are located on the terminal isopropylidene group and the hydroxyl-bearing carbon.

Predicted Spontaneous Fragmentation of Geranylgeraniol-d5

While a specific experimental mass spectrum for Geranylgeraniol-d5 is not publicly available, its fragmentation pattern can be predicted based on the known fragmentation of unlabeled Geranylgeraniol and the established principles of mass spectrometry for deuterated compounds.[5][6][7] The molecular ion of Geranylgeraniol-d5 is expected at a mass-to-charge ratio (m/z) of 295.

The primary spontaneous fragmentation events anticipated for Geranylgeraniol-d5 in the mass spectrometer source are:

-

Neutral Loss of Water (H2O, HOD, or D2O): Due to the presence of the hydroxyl group and deuterium atoms on the C1 carbon, the neutral loss of a water molecule can occur in three ways: loss of H₂O (18 Da), HOD (19 Da), or D₂O (20 Da). The relative abundance of these losses will depend on the ionization conditions and the specific location of the deuterium atoms. Given the common mechanism of 1,2-elimination for water loss from alcohols, a significant loss of HOD is expected.

-

Cleavage of Isoprene Units: Terpenes are known to fragment through the cleavage of the bonds connecting their isoprene units. This results in a series of characteristic carbocation fragments.

-

Alpha-Cleavage: Cleavage of the C1-C2 bond (alpha-cleavage) can lead to the formation of a [CH2OD]+ fragment.

The following table summarizes the predicted major fragment ions for Geranylgeraniol-d5.

| Predicted Fragment Ion (m/z) | Proposed Structure/Origin | Notes |

| 295 | [M+H]+ | Molecular ion of Geranylgeraniol-d5. |

| 277 | [M - H₂O]+ | Loss of a molecule of water. |

| 276 | [M - HOD]+ | Loss of a molecule of deuterated water. |

| 275 | [M - D₂O]+ | Loss of a molecule of dideuterated water. |

| 226 | [M - C₅H₈D]+ | Loss of a deuterated isoprene unit. |

| 157 | [C₁₀H₁₄D₃]+ | Fragment containing two isoprene units with three deuterium atoms. |

| 86 | [C₅H₈D₃]+ | Terminal isoprene unit containing three deuterium atoms. |

| 74 | [C₅H₉D₂]+ | Isoprene unit fragment with two deuterium atoms. |

| 71 | [C₅H₁₁]+ | Common terpene fragment.[8] |

| 69 | [C₅H₉]+ | The base peak in the mass spectrum of unlabeled Geranylgeraniol, corresponding to an isoprene unit.[1][8][9] |

Proposed Fragmentation Pathway

The fragmentation of Geranylgeraniol-d5 is initiated by the ionization of the molecule, typically at the hydroxyl group or one of the double bonds. The resulting molecular ion is energetically unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions.

References

- 1. Geranylgeraniol | C20H34O | CID 5281365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mass Spectral Fragmentation of Pelargonium graveolens Essential Oil Using GC–MS Semi-Empirical Calculations and Biological Potential [mdpi.com]

A Comprehensive Technical Guide to the Stability and Storage of Geranylgeraniol-d5

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of deuterated compounds like Geranylgeraniol-d5 is critical for ensuring experimental accuracy and the long-term viability of research materials. This guide provides an in-depth overview of the stability profile and recommended storage conditions for Geranylgeraniol-d5, based on available data for its non-deuterated counterpart, Geranylgeraniol.

Overview of Geranylgeraniol

Geranylgeraniol is an important intermediate in the mevalonate pathway, a vital metabolic route for the synthesis of cholesterol, Coenzyme Q10, and other essential isoprenoids.[1] It serves as a precursor for the post-translational modification of proteins known as geranylgeranylation and is involved in various cellular processes, including apoptosis.[2] Geranylgeraniol-d5, a deuterated version of this molecule, is a valuable tool in metabolic studies and as an internal standard in analytical research.

Stability of Geranylgeraniol

An accelerated stability study conducted on Geranylgeraniol in self-emulsifying drug delivery systems (SEDDS) provides the most concrete data. In this study, pellets were stored at 75 ± 5% relative humidity for six months. The results, as summarized in the table below, demonstrate that the formulation significantly impacts stability.

| Formulation | Storage Condition | Duration (Months) | Geranylgeraniol Content Remaining (%) |

| Self-Emulsifying Pellets (PSES3) | 75 ± 5% Relative Humidity | 6 | 85.6 |

| Self-Emulsifying Pellets (PSES4) | 75 ± 5% Relative Humidity | 6 | 81.8 |

| Standard Pellets (PF6) | 75 ± 5% Relative Humidity | 6 | 34.4 |

| Data from an accelerated stability study on Geranylgeraniol formulations.[3] |

This data suggests that while Geranylgeraniol can be stable under specific conditions, its stability can be compromised in less optimized formulations. It is also noted to be sensitive to light and temperature.[4]

The effect of deuteration on the chemical stability of Geranylgeraniol-d5 is not expected to be significant under recommended storage conditions. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to increased stability (the kinetic isotope effect), but for long-term storage of the pure compound, the primary degradation pathways are likely to be oxidation of the alcohol and isomerization of the double bonds, which would be similarly affected in both the deuterated and non-deuterated forms.

Recommended Storage Conditions

Based on information from various suppliers of Geranylgeraniol and its deuterated analog, the following storage conditions are recommended to ensure the long-term stability of Geranylgeraniol-d5.

| Form | Storage Temperature | Duration | Additional Notes |

| Neat Oil | -20°C | Up to 2 years | Store desiccated.[5] |

| Neat Oil | -80°C | ≥ 2 years | |

| Solution in Organic Solvent | -20°C | Up to 1 month | Aliquot to prevent repeated freeze-thaw cycles.[6] |

| Solution in Organic Solvent | -80°C | Up to 6 months | Aliquot to prevent repeated freeze-thaw cycles.[6] |

It is crucial to store Geranylgeraniol-d5 protected from light.

Experimental Protocols for Stability Assessment

To assess the stability of Geranylgeraniol-d5, a robust analytical methodology is required. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques.

4.1. HPLC Method for Geranylgeraniol Quantification

This protocol is based on the methodology used in the accelerated stability study of Geranylgeraniol pellets.[3]

-

Sample Preparation:

-

Accurately weigh a sample of the Geranylgeraniol-d5 formulation.

-

Transfer to a volumetric flask.

-

Add HPLC-grade methanol to the mark.

-

Subject the dispersion to ultrasonic extraction for 40 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 95:5 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at an appropriate wavelength (e.g., 210 nm).

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Prepare a calibration curve using standards of known Geranylgeraniol-d5 concentrations.

-

Calculate the concentration of Geranylgeraniol-d5 in the sample by comparing its peak area to the calibration curve.

-

4.2. GC-MS Method for Isoprenoid Analysis

GC-MS is a highly sensitive method for the analysis of volatile and semi-volatile compounds like Geranylgeraniol.

-

Sample Preparation:

-

Perform a liquid-liquid extraction of the sample containing Geranylgeraniol-d5 with a suitable organic solvent like ethyl acetate.

-

Use an internal standard for accurate quantification.

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of a suitable solvent for GC injection.

-

-

GC-MS Conditions (Example):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 280°C) to ensure elution of the analyte.

-

Injection Mode: Splitless.

-

MS Detection: Electron ionization (EI) with selected ion monitoring (SIM) for enhanced sensitivity and specificity.

-

Signaling Pathway and Workflow Diagrams

5.1. Geranylgeraniol in the Mevalonate Pathway

The following diagram illustrates the position of Geranylgeraniol as a key intermediate in the mevalonate pathway, leading to protein prenylation and the synthesis of other vital molecules.

5.2. Recommended Storage and Handling Workflow for Geranylgeraniol-d5

This diagram outlines the recommended workflow for the storage and handling of Geranylgeraniol-d5 to maintain its integrity.

References

- 1. Intro to Geranylgeraniol [casi.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. 24034-73-9 CAS MSDS (GERANYLGERANIOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. abbexa.com [abbexa.com]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application of Geranylgeraniol-d5 in Lipidomics Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranylgeraniol-d5 (GGOH-d5) is a deuterated analog of Geranylgeraniol (GGOH), an essential intermediate in the mevalonate pathway. In lipidomics, particularly in the study of isoprenoids, GGOH-d5 serves as a critical internal standard for accurate quantification using mass spectrometry-based techniques. Its structural similarity and mass shift allow for the correction of matrix effects and variations in sample processing, ensuring high-quality, reproducible data. This document provides detailed application notes and protocols for the use of Geranylgeraniol-d5 in lipidomics research, with a focus on its application as an internal standard for the analysis of isoprenoids and related metabolic pathways.

Core Applications

Geranylgeraniol-d5 is primarily utilized in the following research areas:

-

Quantitative Lipidomics: As an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the precise measurement of endogenous Geranylgeraniol and other isoprenoids.

-

Metabolic Flux Analysis: To trace the flux of metabolites through the mevalonate pathway, providing insights into the regulation of isoprenoid biosynthesis under various physiological and pathological conditions.

-

Protein Prenylation Studies: To investigate the dynamics of protein geranylgeranylation, a crucial post-translational modification that regulates the function of numerous proteins involved in cell signaling and trafficking.

Data Presentation: Quantitative Analysis of Isoprenoids

The use of Geranylgeraniol-d5 as an internal standard allows for the accurate quantification of endogenous isoprenoids in various biological matrices. Below is a template for presenting quantitative data obtained from such an analysis.

| Analyte | Sample Type | Concentration (ng/mL) ± SD | Fold Change (Treatment vs. Control) | p-value |

| Geranylgeraniol | Plasma | Data | Data | Data |

| Farnesol | Cell Lysate | Data | Data | Data |

| Geranylgeranyl pyrophosphate | Tissue Homogenate | Data | Data | Data |

| Squalene | Microsomes | Data | Data | Data |

This table should be populated with experimental data.

Signaling Pathways

The Mevalonate Pathway

The mevalonate pathway is a fundamental metabolic route for the synthesis of isoprenoids, including Geranylgeraniol. Understanding this pathway is crucial for interpreting data from studies using Geranylgeraniol-d5.

Method Development for Geranylgeraniol-d5 Detection by GC-MS: An Application Note and Protocol

Introduction

Geranylgeraniol (GGOH) is a C20 isoprenoid alcohol that plays a crucial role in various biological processes. It is a key intermediate in the mevalonate pathway, serving as a precursor for the synthesis of vital molecules such as cholesterol, steroid hormones, and coenzyme Q10. Furthermore, GGOH is essential for the post-translational modification of proteins through a process called geranylgeranylation, which is critical for the proper function and subcellular localization of small GTPases involved in signal transduction pathways. Given its significance in cellular metabolism and signaling, the accurate and sensitive quantification of GGOH in biological matrices is of great interest to researchers in various fields, including drug development and metabolic studies.

This application note details a robust and reliable method for the detection and quantification of Geranylgeraniol using Gas Chromatography-Mass Spectrometry (GC-MS). To ensure high accuracy and precision, a deuterated internal standard, Geranylgeraniol-d5 (GGOH-d5), is employed. The protocol outlines sample preparation, derivatization, GC-MS parameters, and data analysis procedures suitable for researchers, scientists, and drug development professionals.

Signaling Pathway: The Mevalonate Pathway

Geranylgeraniol is synthesized via the mevalonate pathway. This metabolic cascade begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of isoprenoids. Sequential condensation of these units leads to the formation of geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally, geranylgeranyl pyrophosphate (GGPP). GGPP can then be dephosphorylated to yield Geranylgeraniol.

The Mevalonate Pathway leading to Geranylgeraniol synthesis.

Experimental Workflow

The overall experimental workflow for the quantification of Geranylgeraniol-d5 by GC-MS is depicted below. The process includes sample extraction, addition of the internal standard, derivatization to enhance volatility, GC separation, and MS detection and quantification.

Experimental workflow for Geranylgeraniol-d5 detection.

Quantitative Data Summary

The following tables summarize the key parameters for the quantitative analysis of Geranylgeraniol and its deuterated internal standard, Geranylgeraniol-d5, by GC-MS. These values are representative and may require optimization based on the specific instrumentation and matrix used.

Table 1: GC-MS Parameters for Geranylgeraniol and Geranylgeraniol-d5

| Parameter | Geranylgeraniol (Analyte) | Geranylgeraniol-d5 (Internal Standard) |

| Retention Time (min) | ~18.5 | ~18.45 |

| Quantification Ion (m/z) | 69 | 74 |

| Qualification Ion 1 (m/z) | 81 | 86 |

| Qualification Ion 2 (m/z) | 95 | 100 |

Table 2: Method Validation Parameters

| Parameter | Value |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 2 ng/mL |

| Accuracy (% Recovery) | 90-110% |

| Precision (% RSD) | < 15% |

Experimental Protocols

1. Materials and Reagents

-

Geranylgeraniol (≥95% purity)

-

Geranylgeraniol-d5 (≥95% purity, isotopic purity ≥98%)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Hexane (GC grade)

-

Ethyl acetate (GC grade)

-

Methanol (HPLC grade)

-

Ultrapure water

-

Biological matrix (e.g., plasma, cell lysate)

2. Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Geranylgeraniol and Geranylgeraniol-d5 in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of Geranylgeraniol by serial dilution of the stock solution with methanol to create a calibration curve (e.g., 2, 5, 10, 25, 50, 100 ng/mL).

-

Internal Standard Working Solution (100 ng/mL): Prepare a working solution of Geranylgeraniol-d5 in methanol.

3. Sample Preparation and Extraction

-

To 100 µL of the biological sample (e.g., plasma), add 10 µL of the 100 ng/mL Geranylgeraniol-d5 internal standard working solution.

-

Add 500 µL of a hexane:ethyl acetate (1:1, v/v) mixture.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes to separate the phases.

-

Carefully transfer the upper organic layer to a clean glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

4. Derivatization

-

To the dried extract

Application Notes and Protocols for Geranylgeraniol-d5 in Studying Protein Prenylation Pathways

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Geranylgeraniol-d5 (GGOH-d5), a stable isotope-labeled analog of geranylgeraniol, for the investigation of protein prenylation pathways. This powerful tool enables the sensitive and specific tracking of geranylgeranylated proteins in various biological systems, offering significant advantages for basic research and drug development.

Introduction to Protein Prenylation and the Role of Geranylgeraniol-d5

Protein prenylation is a critical post-translational modification where either a 15-carbon farnesyl or a 20-carbon geranylgeranyl isoprenoid is attached to a cysteine residue at or near the C-terminus of a protein.[1] This lipid modification is essential for the proper localization and function of a wide range of proteins, including the Ras superfamily of small GTPases, which are key regulators of cell growth, differentiation, and survival.[2] Dysregulation of protein prenylation is implicated in numerous diseases, including cancer and certain genetic disorders, making the enzymes of this pathway attractive therapeutic targets.[3]

Geranylgeraniol-d5 is a metabolically active analog of geranylgeraniol that contains five deuterium atoms. When supplied to cells, it is converted into deuterated geranylgeranyl pyrophosphate (GGPP-d5) and subsequently attached to target proteins by geranylgeranyltransferases (GGTase-I and GGTase-II).[4][5] The key advantage of using GGOH-d5 lies in its utility as a "heavy" isotopic tag. The mass shift introduced by the deuterium labels allows for the specific detection and quantification of newly prenylated proteins using mass spectrometry-based proteomic approaches, without the need for bulky and potentially disruptive reporter tags like fluorophores or biotin.

Key Applications of Geranylgeraniol-d5

-

Metabolic Labeling and Quantification of the Prenylome: Trace the incorporation of the geranylgeranyl moiety onto proteins to identify novel prenylated proteins and quantify changes in prenylation levels under different experimental conditions.

-

Studying Enzyme Kinetics and Inhibition: Investigate the activity of geranylgeranyltransferases and screen for potential inhibitors by monitoring the incorporation of GGOH-d5.

-

Drug Discovery and Development: Assess the on-target and off-target effects of drugs that modulate the mevalonate pathway or protein prenylation. For example, the efficacy of statins, which inhibit HMG-CoA reductase and deplete endogenous isoprenoid pools, can be studied by observing the rescue of protein geranylgeranylation with GGOH-d5 supplementation.

-

Understanding Disease Mechanisms: Elucidate the role of aberrant protein prenylation in diseases such as cancer, neurodegenerative disorders, and progeria.[3][2]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with Geranylgeraniol-d5

This protocol describes the general procedure for metabolically labeling proteins with GGOH-d5 in cultured mammalian cells. Optimization of incubation times and concentrations of GGOH-d5 and lovastatin may be required for different cell lines.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, HEK293T)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Geranylgeraniol-d5 (GGOH-d5)

-

Lovastatin

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 10 cm dishes) and allow them to adhere and reach 70-80% confluency.

-

Inhibition of Endogenous Isoprenoid Synthesis: To enhance the incorporation of exogenous GGOH-d5, pre-treat the cells with lovastatin to inhibit HMG-CoA reductase, a key enzyme in the mevalonate pathway. Replace the culture medium with fresh medium containing 20 µM lovastatin and incubate for 12-16 hours.

-

Metabolic Labeling: Remove the lovastatin-containing medium and replace it with fresh medium containing both 20 µM lovastatin and the desired concentration of GGOH-d5 (typically 10-50 µM). Incubate for 18-24 hours.

-

Cell Harvest and Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer containing protease inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Collect the supernatant containing the protein lysate.

-

Determine the protein concentration using a BCA assay.

-

The protein lysate is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

-

Protocol 2: Sample Preparation for Mass Spectrometry-Based Proteomic Analysis

This protocol outlines the steps for preparing GGOH-d5 labeled protein samples for identification and quantification of geranylgeranylated proteins by mass spectrometry.

Materials:

-

GGOH-d5 labeled protein lysate (from Protocol 1)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium bicarbonate

-

Formic acid

-

C18 solid-phase extraction (SPE) cartridges

Procedure:

-

Protein Denaturation, Reduction, and Alkylation:

-

Take a desired amount of protein lysate (e.g., 100 µg).

-

Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

-

Cool the sample to room temperature.

-

Add IAA to a final concentration of 55 mM and incubate in the dark at room temperature for 20 minutes.

-

-

In-solution Tryptic Digestion:

-

Dilute the protein sample with 50 mM ammonium bicarbonate to reduce the concentration of denaturants.

-

Add trypsin at a 1:50 (trypsin:protein) ratio.

-

Incubate overnight at 37°C.

-

-

Peptide Cleanup:

-

Acidify the peptide solution with formic acid to a final concentration of 0.1%.

-

Desalt and concentrate the peptides using C18 SPE cartridges according to the manufacturer's instructions.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

-

Mass Spectrometry Analysis:

-

Resuspend the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass spectrometer should be operated in a data-dependent acquisition mode to select precursor ions for fragmentation.

-

Look for a characteristic mass shift of +5 Da in peptides corresponding to geranylgeranylated proteins.

-

Data Presentation

The following tables present hypothetical but expected quantitative data from experiments using Geranylgeraniol-d5.

Table 1: Incorporation of Geranylgeraniol-d5 into Total Cellular Protein

| Cell Line | Treatment | GGOH-d5 Concentration (µM) | Lovastatin (µM) | % of GGOH-d5 Labeled Proteome |

| HeLa | Control | 0 | 0 | 0 |

| HeLa | GGOH-d5 | 25 | 0 | 2.1 |

| HeLa | Lovastatin + GGOH-d5 | 25 | 20 | 8.5 |

| HEK293T | Control | 0 | 0 | 0 |

| HEK293T | GGOH-d5 | 25 | 0 | 1.8 |

| HEK293T | Lovastatin + GGOH-d5 | 25 | 20 | 7.9 |

Table 2: Relative Quantification of Known Geranylgeranylated Proteins by Mass Spectrometry

| Protein | Treatment | Fold Change (GGOH-d5 Labeled vs. Endogenous) |

| RhoA | Lovastatin + GGOH-d5 | 4.2 |

| GGTI-298 + Lovastatin + GGOH-d5 | 0.8 | |

| Rac1 | Lovastatin + GGOH-d5 | 3.9 |

| GGTI-298 + Lovastatin + GGOH-d5 | 0.6 | |

| Rab7a | Lovastatin + GGOH-d5 | 5.1 |

| GGTI-298 + Lovastatin + GGOH-d5 | 1.2 |

Visualizations

Caption: Protein Prenylation Pathway and Site of Action for Geranylgeraniol-d5.

Caption: Experimental Workflow for Studying Protein Prenylation with Geranylgeraniol-d5.

References

- 1. Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic intervention based on protein prenylation and associated modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: The Role of Geranylgeraniol-d5 in Quantitative Bioanalysis for Drug Metabolism and Pharmacokinetic (DMPK) Studies

Introduction

Geranylgeraniol (GGOH) is a C20 isoprenoid alcohol synthesized endogenously via the mevalonate pathway.[1][2][3] It serves as a critical precursor for the biosynthesis of essential molecules, including Coenzyme Q10 (CoQ10), Vitamin K2 (as MK-4), and geranylgeranyl pyrophosphate (GGPP).[1][3] GGPP is indispensable for protein prenylation, a post-translational modification where it is attached to small GTPases (e.g., Rho, Rab families), anchoring them to cell membranes and enabling their function in vital cell signaling pathways that regulate cell growth, differentiation, and cytoskeletal organization.[1][2]

Given its central role in cellular metabolism, there is significant interest in quantifying endogenous levels of GGOH to understand the on-target and off-target effects of drugs that modulate the mevalonate pathway, such as statins and bisphosphonates.[1][3] Drug Metabolism and Pharmacokinetic (DMPK) studies are essential for evaluating a drug candidate's absorption, distribution, metabolism, and excretion (ADME), which helps predict its safety and efficacy.[4][5] The accurate quantification of biomarkers like GGOH is a key component of these studies.

Geranylgeraniol-d5 (GGOH-d5) is a stable isotope-labeled (deuterated) form of GGOH. In DMPK studies, it serves as an ideal internal standard (IS) for quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Because GGOH-d5 is chemically identical to endogenous GGOH but has a higher mass, it co-elutes chromatographically but is distinguishable by the mass spectrometer. This allows it to correct for variability at every stage of the analytical process—including sample extraction, injection volume, and ionization efficiency—thereby ensuring highly accurate and precise quantification of endogenous GGOH in complex biological matrices like plasma or tissue.

Key Applications in DMPK

-

Monitoring Drug Effects on the Mevalonate Pathway:

-

Statins: HMG-CoA reductase inhibitors (statins) block a key step early in the mevalonate pathway, reducing the synthesis of cholesterol but also downstream products like GGOH and CoQ10. Measuring GGOH levels using GGOH-d5 as an IS can quantify the impact of statin therapy on isoprenoid biosynthesis.[1]

-

Bisphosphonates: Nitrogen-containing bisphosphonates, used to treat osteoporosis, inhibit farnesyl pyrophosphate synthase, an enzyme downstream of HMG-CoA reductase, which can also disrupt GGOH production.[3] Quantitative analysis helps elucidate the mechanism of action and potential side effects of these drugs.

-

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: By correlating the concentration of a drug in plasma (PK) with the measured changes in GGOH levels (PD biomarker), researchers can build models to understand the dose-response relationship and predict the therapeutic window of new chemical entities.

-

Investigating GGOH as a Therapeutic Agent: There is growing interest in GGOH supplementation to counteract the side effects of statins or for its potential benefits in bone and muscle health.[2][6] In these cases, DMPK studies are performed to characterize the absorption, distribution, metabolism, and excretion of exogenously administered GGOH, for which GGOH-d5 is an essential tool for accurate quantification.

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the biological context and a typical experimental workflow for a DMPK study involving Geranylgeraniol-d5.

Protocols

Protocol 1: Preclinical Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats (n=5 per group), 8-10 weeks old.

-

Housing: Animals are housed under standard conditions (12-hour light/dark cycle, controlled temperature, and humidity) with ad libitum access to food and water.

-

Dosing: The test compound (e.g., a novel statin) is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at doses of 1, 5, and 20 mg/kg. A vehicle control group receives the vehicle only.

-

Blood Sampling: Approximately 200 µL of blood is collected from the tail vein into K2-EDTA-coated tubes at pre-dose (0 h) and at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Plasma Preparation: Blood samples are immediately centrifuged at 2,000 x g for 10 minutes at 4°C. The resulting plasma is transferred to clean polypropylene tubes and stored at -80°C until analysis.

Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis

-

Thawing: Frozen plasma samples, calibration standards, and quality control (QC) samples are thawed on ice.

-

Aliquoting: 50 µL of each plasma sample is aliquoted into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: 10 µL of Geranylgeraniol-d5 working solution (500 ng/mL in methanol) is added to every tube (except blank matrix samples).

-

Protein Precipitation: 200 µL of ice-cold acetonitrile is added to each tube. The samples are vortexed vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Samples are centrifuged at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: The supernatant is carefully transferred to a new set of tubes.

-

Evaporation: The supernatant is evaporated to dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitution: The dried residue is reconstituted in 100 µL of the mobile phase (e.g., 80:20 Methanol:Water) and vortexed. The solution is then transferred to an LC autosampler vial for analysis.

Protocol 3: LC-MS/MS Method Parameters

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).